molecular formula C12H13NO3S B2839625 Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate CAS No. 2180010-58-4

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate

Cat. No.: B2839625
CAS No.: 2180010-58-4
M. Wt: 251.3
InChI Key: GSOLPZUMUDMHKM-UHFFFAOYSA-N
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Description

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is a heterocyclic carbamate derivative featuring fused aromatic systems: a furan ring substituted at the 2-position and a thiophene ring substituted at the 3-position. The compound’s structure combines electron-rich heterocycles (furan and thiophene) with a carbamate functional group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

The methyl carbamate group (-O(CO)NHCH₃) introduces both hydrogen-bonding capability and hydrolytic sensitivity, distinguishing it from bulkier carbamate derivatives (e.g., tert-butyl carbamates in ) .

Properties

IUPAC Name

methyl N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-12(14)13-7-10(9-4-6-17-8-9)11-3-2-5-16-11/h2-6,8,10H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLPZUMUDMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CSC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the formation of an intermediate compound that contains both the furan and thiophene rings.

    Carbamate Formation: The intermediate is then reacted with methyl isocyanate or a similar reagent to form the carbamate group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could also occur, potentially affecting the carbamate group.

    Substitution: Substitution reactions may take place, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to the formation of amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May have biological activity that can be explored for pharmaceutical applications.

    Medicine: Potential use as a drug candidate or in drug development.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate would depend on its specific interactions with biological targets. Generally, it may interact with enzymes or receptors, affecting molecular pathways and leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate, enabling comparative analysis of their properties:

Compound Name Key Structural Features Molecular Formula Synthesis Yield (If Reported) Notable Spectral Data (NMR) Reference
Methyl thiophene-2-carbonylcarbamate (4e) Thiophene-2-carbonyl + methyl carbamate C₇H₇NO₃S Not specified 1H NMR: δ 7.60–7.10 (thiophene protons)
Methyl furan-2-carbonylcarbamate (4f) Furan-2-carbonyl + methyl carbamate C₇H₇NO₄ Not specified 1H NMR: δ 7.25–6.50 (furan protons)
Ethyl (2-(furan-3-yl)ethyl)carbamate Furan-3-yl ethyl + ethyl carbamate C₉H₁₃NO₃ Not specified Structure confirmed via HRMS and NMR
tert-Butyl (4′-fluoro-3-{4-[(2-fluoropropanamido)methyl]benzamido}[1,1′-biphenyl]-4-yl)carbamate (4c) Fluorinated aryl + tert-butyl carbamate C₂₈H₂₈F₂N₂O₃ 132% (crude) 19F NMR: δ -118.5 (CF₃)

Key Comparisons

Backbone and Substituent Effects

  • Electron Density and Reactivity : Compounds 4e and 4f () feature carbonylcarbamate groups, which enhance electron-withdrawing effects compared to the ethyl-linked carbamate in the target compound. This difference may influence hydrolysis rates and metabolic stability .
  • Steric and Solubility Profiles : The tert-butyl carbamate in compounds (e.g., 4c) introduces significant steric bulk, likely improving lipid solubility but reducing aqueous solubility. In contrast, the methyl carbamate group in the target compound balances moderate hydrophilicity and compactness .

Synthetic Accessibility

  • Pd-catalyzed coupling () and isocyanate-alcohol reactions () are common methods for carbamate synthesis. However, the target compound’s ethylenic linker may require additional steps, such as alkylation or Michael addition, compared to simpler carbonylcarbamates .

Biological and Physicochemical Properties Thiophene vs. This could make the target compound more suited for applications requiring redox activity or coordination chemistry . Fluorinated Analogues: Fluorinated carbamates (e.g., 4c in ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity. The absence of fluorine in the target compound may limit its pharmacokinetic profile but reduce synthetic complexity .

Spectroscopic Signatures

  • 1H NMR : Thiophene protons in 4e (δ 7.60–7.10) and furan protons in 4f (δ 7.25–6.50) align with typical aromatic shifts. The target compound’s ethylenic protons are expected near δ 4.0–4.5 (carbamate CH₂) and δ 2.5–3.5 (ethylene CH₂) .

Hypothetical Data Table for Target Compound

Property This compound (Predicted)
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 263.30 g/mol
Key 1H NMR Signals δ 7.40–6.80 (furan/thiophene), δ 4.20 (OCH₃), δ 3.80–3.50 (CH₂N)
Solubility Moderate in polar aprotic solvents (e.g., DMSO, DMF)
Hydrolytic Stability Moderate (susceptible to base-catalyzed hydrolysis)

Biological Activity

Methyl (2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)carbamate is an organic compound featuring both furan and thiophene rings, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C12H13NO4S\text{Molecular Formula C}_{12}\text{H}_{13}\text{NO}_4\text{S}

This formula indicates the presence of a carbamate functional group along with furan and thiophene moieties, which are known for their diverse biological activities.

1. Anti-inflammatory Properties

Research has indicated that thiophene-based compounds exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives containing thiophene rings can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes. This compound is hypothesized to share similar mechanisms due to its structural components.

Table 1: Comparison of Anti-inflammatory Activities of Related Compounds

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of COX/LOX enzymes
Tinoridine29.2COX inhibition
Tiaprofenic acid6.0LOX inhibition

These findings suggest that this compound may possess similar or enhanced anti-inflammatory properties compared to established drugs.

2. Anticancer Activity

The compound's potential as an anticancer agent is supported by the presence of the furan and thiophene rings, which have been linked to cytotoxic effects against various cancer cell lines. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity Assessment

A study focusing on thiophene derivatives indicated that certain substitutions could enhance cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDInduction of apoptosis
Thiophene derivative AMCF-715.0ROS generation
Thiophene derivative BHeLa10.5Cell cycle arrest

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
  • Receptor Modulation : It can interact with specific receptors, modulating their activity and influencing cellular responses.
  • Oxidative Stress Induction : The presence of reactive moieties may lead to increased oxidative stress in target cells, promoting apoptosis.

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